6-Chloro-2-methyl-2H-1,4-benzoxazine
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Overview
Description
6-Chloro-2-methyl-2H-1,4-benzoxazine is a heterocyclic compound that features an oxazine ring fused with a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methyl-2H-1,4-benzoxazine typically involves the reaction of 2-amino-4-chlorophenol with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the benzoxazine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methyl-2H-1,4-benzoxazine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzoxazines.
Scientific Research Applications
6-Chloro-2-methyl-2H-1,4-benzoxazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Used in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 6-Chloro-2-methyl-2H-1,4-benzoxazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of human DNA topoisomerase I, an enzyme crucial for DNA replication and transcription. This inhibition is achieved through the binding of the compound to the enzyme, preventing it from interacting with DNA .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-3-phenyl-2H-1,4-benzoxazin-2-one
- 3-Chloro-2H-1,4-benzoxazin-2-one
- 6-Chloro-5,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one
- 4-Benzyl-6-chloro-2H-1,4-benzoxazin-3(4H)-one
Uniqueness
6-Chloro-2-methyl-2H-1,4-benzoxazine is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its ability to inhibit DNA topoisomerase I sets it apart from other benzoxazine derivatives .
Properties
CAS No. |
918968-05-5 |
---|---|
Molecular Formula |
C9H8ClNO |
Molecular Weight |
181.62 g/mol |
IUPAC Name |
6-chloro-2-methyl-2H-1,4-benzoxazine |
InChI |
InChI=1S/C9H8ClNO/c1-6-5-11-8-4-7(10)2-3-9(8)12-6/h2-6H,1H3 |
InChI Key |
UPEFAGAXCWWHJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=NC2=C(O1)C=CC(=C2)Cl |
Origin of Product |
United States |
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